1-(2-Ethylhexyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-Ethylhexyl)-1H-pyrazol-4-amine, also known as 2-ethylhexylpyrazolamine or EHPA, is an organic compound that is used in a variety of scientific research applications. It is a white solid powder with a melting point of 80-82 °C and a boiling point of 230-232 °C. EHPA is a versatile compound that can be used in a variety of different laboratory experiments, such as in the synthesis of other compounds, as a reagent, or as a catalyst.
Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazoline derivatives, including compounds structurally related to "1-(2-Ethylhexyl)-1H-pyrazol-4-amine", serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These heterocycles find applications in pharmaceuticals, dyes, and materials science due to their significant electronic and structural properties. For example, the reactivity of certain pyrazoline derivatives has been leveraged to create diverse heterocyclic structures with potential therapeutic and industrial applications, highlighting their versatility as building blocks in organic synthesis (Gomaa & Ali, 2020).
Pharmaceutical Research
Pyrazoline derivatives exhibit a broad spectrum of biological activities, making them targets for pharmaceutical research. Recent studies have focused on synthesizing pyrazoline derivatives to evaluate their anticancer properties, among other therapeutic applications. The structural flexibility of pyrazolines allows for the development of compounds with tailored biological activities, including potential anticancer agents (Ray et al., 2022).
Material Science Applications
The unique electronic properties of pyrazoline-based compounds also extend to material science, where they contribute to the development of organic thermoelectric materials and other novel materials with enhanced performance. For instance, certain pyrazoline derivatives have been investigated for their potential in improving the thermoelectric performance of polymeric materials, underscoring the diverse applications of these compounds beyond pharmacological interests (Zhu et al., 2017).
Food Industry and Environmental Safety
In the food industry and environmental safety, pyrazine derivatives (structurally related to pyrazolines) have been explored for their contributions to flavor profiles and their role in the Maillard reaction, which is crucial for understanding the nutritional and safety aspects of cooked foods. Control strategies for the generation of pyrazines during food processing are of interest for enhancing flavor while ensuring product safety (Yu et al., 2021).
Mechanism of Action
Target of Action
It’s structurally similar to di (2-ethylhexyl) phthalate (dehp), which is known to have neurotoxic effects . DEHP is also known to disrupt the endocrine system, affecting reproductive health and physical development .
Mode of Action
Dehp, a structurally similar compound, is known to induce uncontrolled growth and eventually death in susceptible plants . It’s absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
Dehp, a structurally similar compound, is known to be metabolized by a variety of microorganisms under aerobic, anaerobic, and facultative conditions . The initial hydrolytic pathway of degradation for DEHP is followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .
Pharmacokinetics
After oral administration, DEHP is rapidly converted to mono (2-ethylhexyl) phthalate (MEHP) with greater toxicity than DEHP . The oral bioavailability of DEHP was found to be about 7% in rats .
Result of Action
Dehp, a structurally similar compound, is known to disrupt thyroid hormone homeostasis, which ultimately would affect the development of thyroid during puberty .
properties
IUPAC Name |
1-(2-ethylhexyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-3-5-6-10(4-2)8-14-9-11(12)7-13-14/h7,9-10H,3-6,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKLSKFWUUOMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylhexyl)-1H-pyrazol-4-amine |
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